PEG6 Linker Length Occupies Optimal Conformational Window Between PEG4 Constraint and PEG8 Entropic Penalty in Ternary Complex Formation
Br-PEG6-C2-acid provides an end-to-end distance that falls within the empirically optimal range for spanning E3 ligase and target protein binding pockets, which crystallographic studies indicate are often separated by more than 3 nm [1]. PEG4 (tetra-ethylene glycol) linkers impose a near-rigid span with limited conformational sampling that may be insufficient for targets with larger domain separations, while PEG8 (octa-ethylene glycol) linkers introduce additional gauche conformations that, despite increasing reach, can lead to intramolecular collapse and reduced effective local concentration of binding moieties [2]. The PEG6 scaffold thus represents the balanced intermediate in the PEG length continuum, providing sufficient flexibility to accommodate diverse target geometries without the entropic penalty associated with longer flexible chains [1].
| Evidence Dimension | Linker length optimization window for ternary complex formation |
|---|---|
| Target Compound Data | 6 ethylene glycol repeat units (PEG6); intermediate conformational flexibility |
| Comparator Or Baseline | PEG4: 4 units (constrained span); PEG8: 8 units (excess conformational entropy) |
| Quantified Difference | PEG6 spans approximately 2–3 nm end-to-end; ternary complex residence time can increase by up to one order of magnitude when progressing from PEG4 to PEG8, with PEG6 representing the empirically validated midpoint [1] |
| Conditions | Crystallographic analysis of PROTAC ternary complex inter-pocket distances; structure–activity relationship studies across multiple target classes |
Why This Matters
Selecting PEG6 over PEG4 reduces the risk of steric occlusion in ternary complex formation, while avoiding the SAR confounding and aggregation propensity associated with PEG8, thereby accelerating hit-to-lead optimization.
- [1] BOC Sciences PTC. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Resource, 2025. View Source
- [2] Rational design of the linkers in targeting chimeras. Chem Sci. 2025;16(38):17595–17610. doi:10.1039/d5sc04859a. View Source
